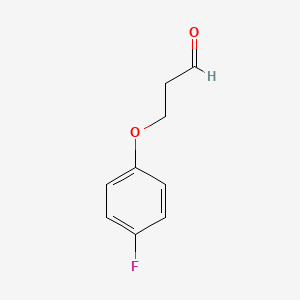

3-(4-Fluorophenoxy)propionaldehyde

CAS No.: 84946-15-6

Cat. No.: VC17056318

Molecular Formula: C9H9FO2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84946-15-6 |

|---|---|

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | 3-(4-fluorophenoxy)propanal |

| Standard InChI | InChI=1S/C9H9FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2 |

| Standard InChI Key | JUKZPSFOMPCDJN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OCCC=O)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(4-Fluorophenoxy)propionaldehyde, systematically named 3-(4-fluorophenoxy)propanal, has the following structural identifiers:

-

IUPAC Name: 3-(4-fluorophenoxy)propanal

-

Canonical SMILES:

-

InChI Key:

-

PubChem CID: 3020239

The compound’s structure combines a fluorinated aromatic ring with a three-carbon aldehyde chain, conferring both lipophilic and electrophilic properties. The fluorine atom at the para position of the phenoxy group enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding and van der Waals forces.

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Likely soluble in organic solvents (e.g., ether, DCM) |

The aldehyde group’s reactivity makes the compound prone to oxidation and nucleophilic addition reactions, necessitating storage under inert conditions.

Synthesis and Manufacturing

Primary Synthetic Routes

Two main methods dominate the synthesis of 3-(4-fluorophenoxy)propionaldehyde:

Nucleophilic Substitution with 3-Chloropropanal

4-Fluorophenol reacts with 3-chloropropanal under basic conditions (e.g., or ) to yield the target compound. This Williamson ether synthesis derivative proceeds via an mechanism, with the phenoxide ion attacking the chloroalkane:

Acrylonitrile-Based Pathway

A patent (EP0168006A2) describes an alternative route using acrylonitrile and 4-fluorophenol in the presence of triethylamine or cupric hydroxide. This method produces 3-(4-fluorophenoxy)propionitrile, which is subsequently hydrolyzed to the aldehyde :

Applications in Pharmaceutical Chemistry

Intermediate for Sorbinil Synthesis

3-(4-Fluorophenoxy)propionaldehyde is a precursor to 6-fluoro-4-chromanone, a key intermediate in synthesizing sorbinil (USAN: (S)-2,3-dihydro-6-fluoro-spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione). Sorbinil inhibits aldose reductase, a therapeutic target for diabetic complications :

Metabolic Role in Cisapride Biotransformation

The compound is identified as a human metabolite of cisapride, a gastroprokinetic agent withdrawn due to cardiac risks. Enzymatic oxidation of cisapride’s methoxy group generates 3-(4-fluorophenoxy)propionaldehyde, which undergoes further conjugation or excretion.

Future Directions and Research Gaps

-

Thermodynamic Data: Experimental determination of melting/boiling points.

-

Catalytic Improvements: Developing greener catalysts for synthesis.

-

Metabolic Studies: Elucidating detoxification pathways in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume